molecular formula C36H30ClNP2 B7800871 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride CAS No. 53433-12-8

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Cat. No.: B7800871
CAS No.: 53433-12-8
M. Wt: 574.0 g/mol
InChI Key: LVRCYPYRKNAAMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is a complex organophosphorus compound with the molecular formula C36H30ClNP2 and a molecular weight of 574.04 g/mol. This compound is known for its unique structure and has garnered interest in various scientific research applications.

Mechanism of Action

Target of Action

Similar organophosphorus compounds are widely used across industries for their fire-retardant properties, suggesting that they may interact with materials susceptible to combustion.

Mode of Action

Phosphinimine ligands, which are structurally related, have been used in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride might also act as a ligand in similar reactions, facilitating the formation of new bonds.

Biochemical Pathways

The synthesis of related compounds involves the use of triphenylphosphine, indicating a possible pathway for synthesizing similar phosphorane compounds.

Result of Action

Related compounds have been shown to engage in various reactions, forming products like olefins and phosphorimino compounds. This highlights the reactivity and versatility of phosphorane compounds.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically involves the reaction of triphenylphosphine with chloroform in the presence of a strong base. The reaction proceeds through the formation of a phosphorane intermediate, which is then oxidized to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like ammonia and amines can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form triphenylphosphine oxide derivatives.

  • Reduction: Reduction reactions can yield phosphine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various phosphonium salts.

Scientific Research Applications

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride has found applications in various fields:

  • Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

  • Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is unique due to its complex structure and reactivity. Similar compounds include triphenylphosphine oxide, triphenylphosphine, and other phosphonium salts. These compounds share some structural similarities but differ in their reactivity and applications.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30ClNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent)
Record name Bis(triphenylphosphoranylidene)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90201600
Record name Bis(triphenylphosphoranylidene)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(triphenylphosphoranylidene)ammonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20350
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

21050-13-5, 53433-12-8
Record name Bis(triphenylphosphine)iminium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21050-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(triphenylphosphoranylidene)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(triphenylphosphoranylidene)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.